

An In-depth Technical Guide to the Mechanism of Action of CAY10526

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Compound of Interest

Compound Name: CAY10526
Cat. No.: B1668649

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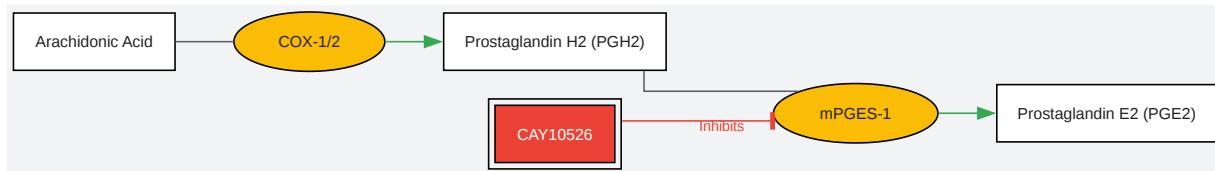
Audience: Researchers, Scientists, and Drug Development Professionals

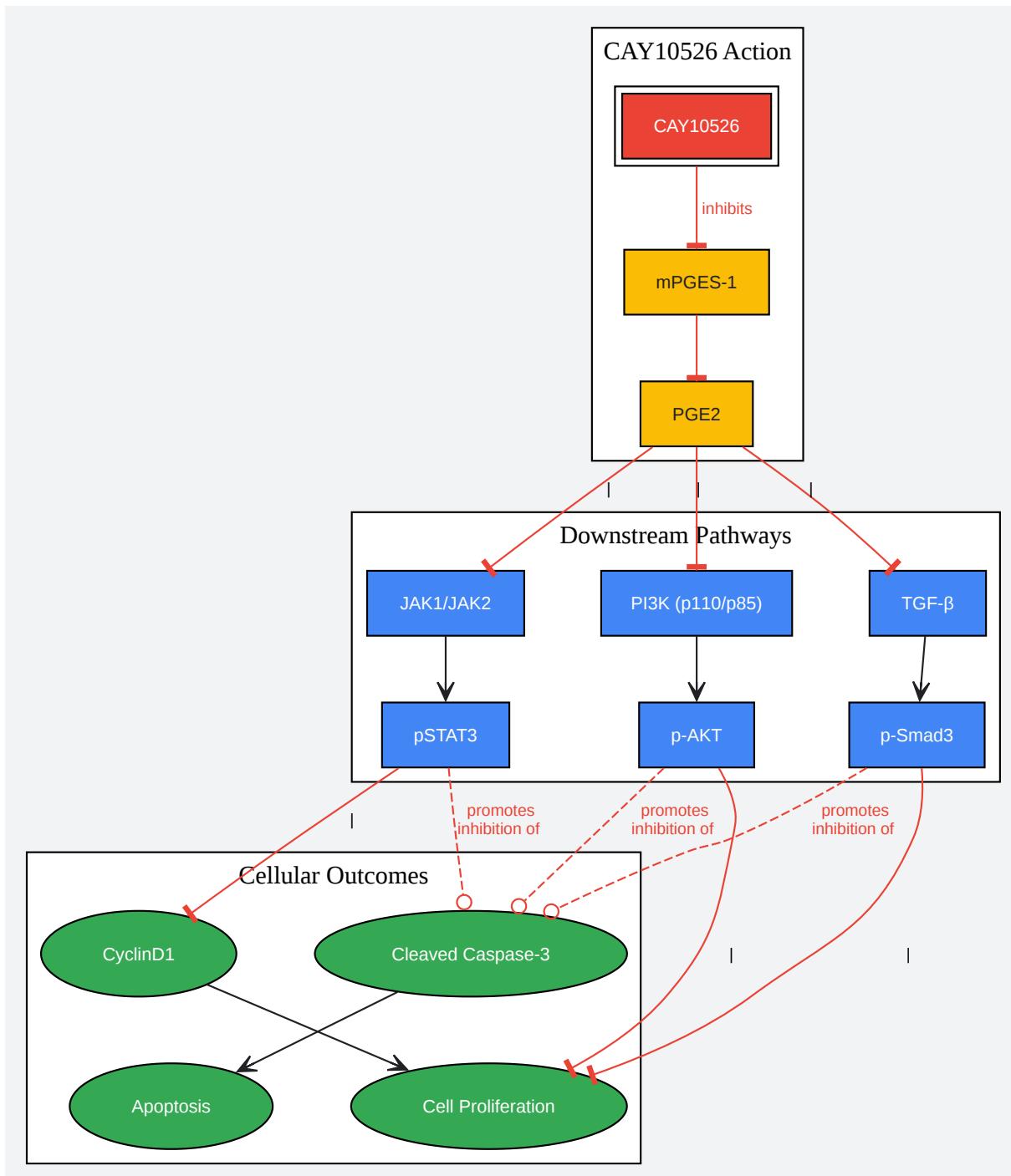
Executive Summary

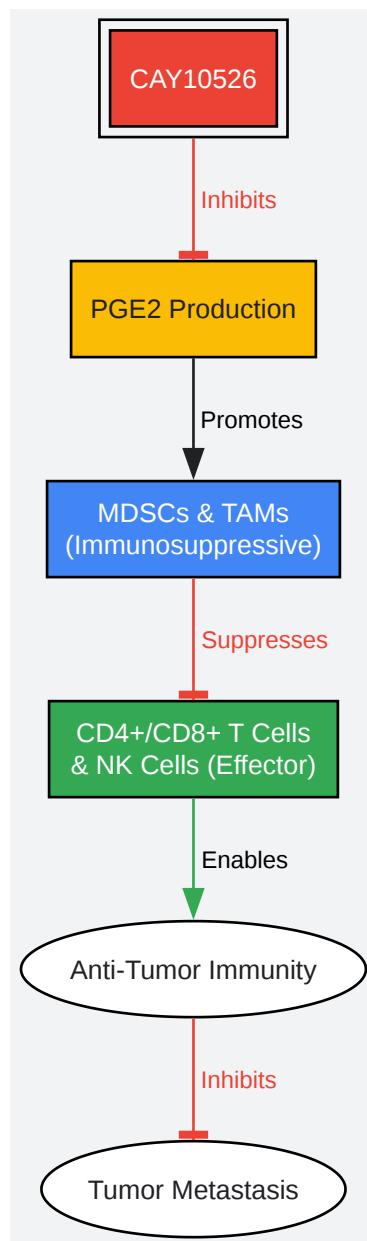
CAY10526 is a potent and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.^{[1][2][3]} By selectively modulating the expression of mPGES-1, **CAY10526** effectively reduces the production of PGE2 without affecting the activity of cyclooxygenase-2 (COX-2).^{[1][3]} This targeted action makes it a valuable tool for investigating the multifaceted roles of the mPGES-1/PGE2 axis in pathophysiology, particularly in oncology and immunology. This document provides a comprehensive overview of the core mechanism, downstream signaling effects, quantitative data, and key experimental protocols associated with **CAY10526**.

Core Mechanism of Action

The primary mechanism of **CAY10526** is the targeted inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).^[1] In the biosynthesis of prostaglandins, arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2. **CAY10526** intervenes at this critical step, dose-dependently inhibiting PGE2 production.^[3] A key feature of its selectivity is the lack of effect on COX-2 expression, thereby avoiding the broader effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.^{[1][3]}







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